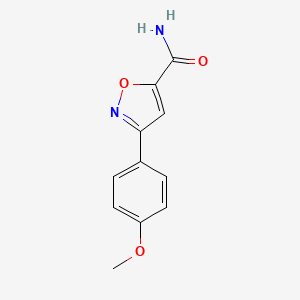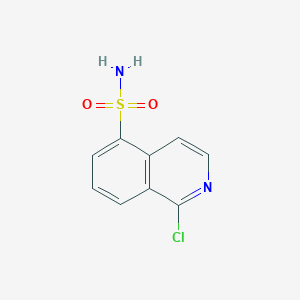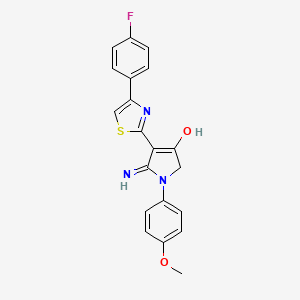![molecular formula C9H9NO2 B2756603 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1519143-84-0](/img/structure/B2756603.png)
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Mécanisme D'action
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of a cyclic structure .
Biochemical Pathways
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may affect pathways involving similar reactions.
Result of Action
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may have effects related to the formation of cyclic structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the pyridine ring to form dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Alkylating Agents: Benzyl chloride, 1,2-dibromoethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various alkylated and substituted pyridine derivatives.
Applications De Recherche Scientifique
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including inhibitors of protein kinases and calcium channel antagonists.
Materials Science: Employed in the development of corrosion inhibitors for carbon steel, demonstrating high efficiency in protecting metal surfaces from acidic environments.
Biological Research: Investigated for its biological activity, including hypoglycemic effects and use as fluorescent probes.
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another fused ring system with similar structural properties but different functional groups and reactivity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A closely related compound with a nitrile group, used in similar applications but with distinct chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAOLHKTATPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2-dihydropyridin-2-one](/img/structure/B2756522.png)

![N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2756525.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2756527.png)
![benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2756528.png)





![methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756536.png)
![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
![4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B2756543.png)
